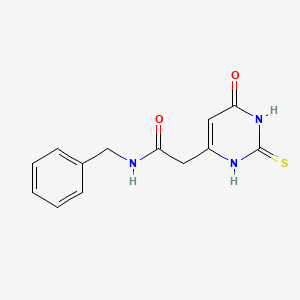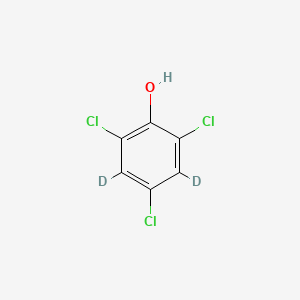
2,4,6-Trichlorphenol-3,5-d2
Übersicht
Beschreibung
“2,4,6-Trichlorophenol-3,5-d2” is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . It is a clear to yellowish crystalline solid with a strong, phenolic odor . It is also known as TCP, phenaclor, Dowicide 2S, Dowcide 2S, and omal .
Molecular Structure Analysis
The molecular formula of “2,4,6-Trichlorophenol-3,5-d2” is C6HD2Cl3O . The molecular weight is 199.46 . The structure of trichlorophenols involves three covalently bonded chlorine atoms .
Physical And Chemical Properties Analysis
It has a boiling point of 246 °C (lit.) and a melting point of 64-66 °C (lit.) . It is soluble in organic solvents and partially soluble in water .
Wissenschaftliche Forschungsanwendungen
Umweltüberwachung
2,4,6-Trichlorphenol-3,5-d2: wird als stabiler isotopenmarkierter Tracer in Umweltstudien verwendet, um das Vorkommen und die Transformation von 2,4,6-Trichlorphenol in verschiedenen Ökosystemen zu überwachen . Diese Verbindung kann helfen, die Abbauwege zu verfolgen und die Persistenz von Chlorphenolen in der Umwelt zu identifizieren.
Photokatalytische Abbaustudien
Forscher verwenden This compound in photokatalytischen Abbaustudien, um die Wirksamkeit verschiedener Katalysatoren beim Abbau von Chlorphenolen zu bewerten . Diese Studien sind entscheidend für die Entwicklung effektiver Methoden zur Entfernung schädlicher chlorierter Verbindungen aus Gewässern.
Toxikologie und Risikobewertung
This compound: dient als Referenzverbindung in toxikologischen Studien, um die Gesundheitsrisiken zu bewerten, die mit der Exposition gegenüber Chlorphenolen verbunden sind . Es hilft, die potenziellen kanzerogenen und mutagenen Wirkungen von Chlorphenolen auf Lebewesen zu verstehen.
Analytische Chemie
In der analytischen Chemie wird This compound als interner Standard zur Quantifizierung der Konzentration von Chlorphenolen in verschiedenen Proben unter Verwendung von Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) verwendet . Dies ermöglicht genaue und präzise Messungen in komplexen Matrizen.
Optimierung industrieller Prozesse
Diese Verbindung ist entscheidend für die Optimierung industrieller Prozesse, die Chlorphenole beinhalten. Durch die Untersuchung des Verhaltens von This compound unter verschiedenen Bedingungen können Forscher die Effizienz und Sicherheit dieser Prozesse verbessern .
Pestizidforschung
This compound: wird bei der Entwicklung und Prüfung von Pestizidformulierungen verwendet. Seine stabile isotopenmarkierte Form ermöglicht die Verfolgung des Pestizidabbaus und dessen Umweltschicksal .
Materialwissenschaften
In den Materialwissenschaften kann This compound verwendet werden, um die Wechselwirkung von Chlorphenolen mit verschiedenen Materialien zu untersuchen, was für die Entwicklung von Materialien unerlässlich ist, die Chlorphenole effektiv widerstehen oder abbauen können .
Chemische Bildung
Schließlich findet This compound eine Anwendung in der chemischen Bildung, wo es verwendet wird, um die Prinzipien der Isotopenmarkierung und deren Bedeutung in der wissenschaftlichen Forschung zu demonstrieren .
Wirkmechanismus
Target of Action
2,4,6-Trichlorophenol-3,5-d2 primarily targets receptors for diazepines and various anesthetics . These receptors play a crucial role in the nervous system, mediating the effects of these substances.
Mode of Action
The interaction of 2,4,6-Trichlorophenol-3,5-d2 with its targets involves binding at a separate allosteric effector binding site . This binding can modulate the activity of the receptor, leading to changes in the transmission of nerve signals.
Biochemical Pathways
The degradation of 2,4,6-Trichlorophenol-3,5-d2 involves several biochemical pathways. The compound is transformed to 2-chloromaleylacetate by the enzymes TcpA and TcpC . This transformation process affects various biochemical pathways, leading to downstream effects such as the modulation of nerve signal transmission.
Pharmacokinetics
The pharmacokinetics of 2,4,6-Trichlorophenol-3,5-d2 involves its absorption, distribution, metabolism, and excretion (ADME). Human studies indicate that sulfation and glucuronidation are the main metabolic pathways of 2,4,6-Trichlorophenol-3,5-d2, which is excreted in the urine as conjugated metabolites . These processes impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of 2,4,6-Trichlorophenol-3,5-d2’s action include modulation of nerve signal transmission due to its interaction with diazepine and anesthetic receptors . In addition, its degradation products may also have various biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Trichlorophenol-3,5-d2. For example, the compound is stable under normal temperatures and pressures . Its degradation and the resulting effects can be influenced by various environmental factors such as ph and the presence of other substances .
Biochemische Analyse
Biochemical Properties
2,4,6-Trichlorophenol-3,5-d2 plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is chlorophenol 4-monooxygenase, which catalyzes the hydroxylation of chlorophenols. This interaction is crucial for the degradation of chlorophenols in the environment. Additionally, 2,4,6-Trichlorophenol-3,5-d2 can bind to proteins such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 2,4,6-Trichlorophenol-3,5-d2 to the active sites of these enzymes and proteins .
Cellular Effects
The effects of 2,4,6-Trichlorophenol-3,5-d2 on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,4,6-Trichlorophenol-3,5-d2 can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase pathway, which can result in changes in gene expression. Additionally, 2,4,6-Trichlorophenol-3,5-d2 can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 2,4,6-Trichlorophenol-3,5-d2 exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, 2,4,6-Trichlorophenol-3,5-d2 can inhibit the activity of chlorophenol 4-monooxygenase by binding to its active site, preventing the enzyme from catalyzing its substrate. Additionally, 2,4,6-Trichlorophenol-3,5-d2 can bind to DNA and RNA, leading to changes in gene expression. This binding can result in the activation or repression of specific genes, depending on the context of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trichlorophenol-3,5-d2 can change over time. The stability of this compound is relatively high under normal laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to 2,4,6-Trichlorophenol-3,5-d2 in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained activation of stress response pathways and long-term alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2,4,6-Trichlorophenol-3,5-d2 vary with different dosages in animal models. At low doses, the compound may have minimal effects, but as the dosage increases, the effects become more pronounced. High doses of 2,4,6-Trichlorophenol-3,5-d2 can lead to toxic effects, including liver damage, kidney dysfunction, and increased incidence of cancers such as lymphomas and leukemia. These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects .
Metabolic Pathways
2,4,6-Trichlorophenol-3,5-d2 is involved in several metabolic pathways. One of the primary pathways is its degradation by chlorophenol 4-monooxygenase, which converts 2,4,6-Trichlorophenol-3,5-d2 to 2,6-dichlorohydroquinone. This intermediate is further metabolized by other enzymes, leading to the formation of less toxic compounds that can be excreted from the body. The involvement of 2,4,6-Trichlorophenol-3,5-d2 in these metabolic pathways highlights its role in the detoxification processes in organisms .
Transport and Distribution
Within cells and tissues, 2,4,6-Trichlorophenol-3,5-d2 is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its hydrophobic nature and can be transported by specific transporters and binding proteins. Once inside the cell, 2,4,6-Trichlorophenol-3,5-d2 can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of 2,4,6-Trichlorophenol-3,5-d2 is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The localization of 2,4,6-Trichlorophenol-3,5-d2 is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles. For example, the presence of hydrophobic regions in the molecule can facilitate its insertion into the mitochondrial membrane, where it can affect mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
2,4,6-trichloro-3,5-dideuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPIYWFGCPVIE-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)O)Cl)[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308055 | |
| Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93951-80-5 | |
| Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


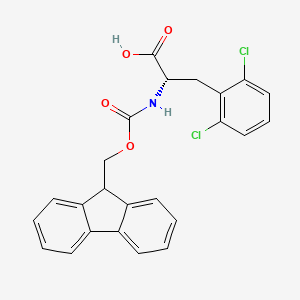
![2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1455121.png)
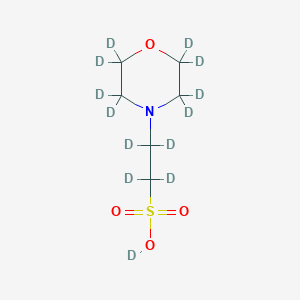
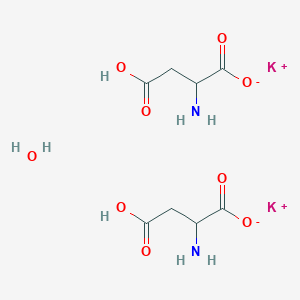
![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride](/img/structure/B1455124.png)
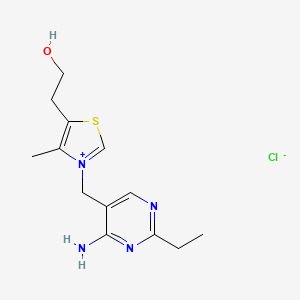
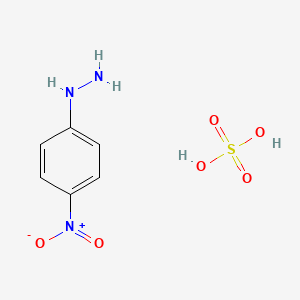

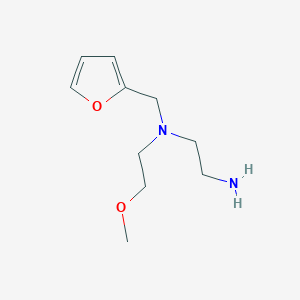
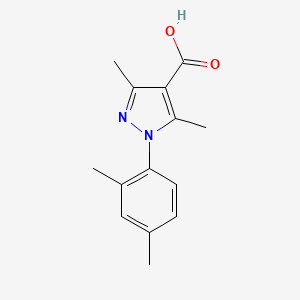
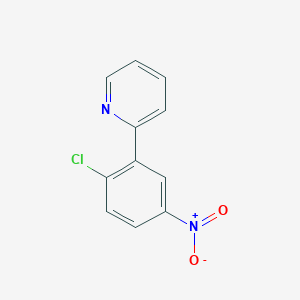
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)
